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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-38877618 (also known as OMO-1), a potent

and selective c-MET kinase inhibitor, with other therapeutic alternatives. The focus is on the

validation of in vivo target engagement, a critical step in the development of targeted cancer

therapies. We present available preclinical and clinical data, detailed experimental protocols for

key pharmacodynamic assays, and visual representations of the underlying biological

pathways and experimental workflows.

Quantitative Comparison of c-MET Inhibitors
The following table summarizes key parameters of JNJ-38877618 and other selected c-MET

inhibitors. Direct head-to-head preclinical studies comparing the in vivo pharmacodynamics of

these agents in the same experimental setting are limited in the public domain. The data

presented is compiled from various sources and should be interpreted with this in mind.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b608213?utm_src=pdf-interest
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/product/b608213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Reported IC50

(c-MET)
In Vivo Model(s)

Key In Vivo

Target

Engagement

Findings

Reference(s)

JNJ-38877618

(OMO-1)
2 nM (wild-type)

SNU-5 (gastric),

U87-MG

(glioblastoma),

Hs746T (gastric),

EBC-1 (NSCLC)

Near-complete

inhibition of

phosphorylated

MET (pMET) in a

tumor biopsy

from a patient

with a MET exon

14 skipping

mutation.

Preclinical data

indicates that a

trough

concentration of

~600 ng/mL and

an AUC of 3000

ng.h/mL result in

complete target

inhibition.[1][2]

[1][2][3]

Crizotinib
11.7 nM (wild-

type)

Various,

including NSCLC

xenografts

Has shown

efficacy in ALK-

rearranged non-

small cell lung

cancer.[4] Its

activity against c-

MET is also

established,

though JNJ-

38877618 is

reported to be

more potent in

preclinical

studies.[2]

[2][4]
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Capmatinib
0.6 nM

(METex14)

MET-amplified

and

overexpressing

cancer cell lines

and xenografts

Demonstrated

robust in vivo

response in

xenograft models

with MET

amplification and

overexpression.

[5] In a clinical

study of NSCLC

patients with

MET exon 14

skipping

mutations, a

significant

objective

response rate

was observed.[6]

[5][6][7]

Tepotinib
3.0 nM

(METex14)

Gastric tumor

xenografts,

NSCLC models

Achieved >90%

suppression of

pMET in gastric

tumor

xenografts. In the

VISION clinical

trial for NSCLC

with MET exon

14 skipping

mutations, a high

objective

response rate

was reported.[8]

[9]

[7][8][9]

Experimental Protocols
Validating target engagement for c-MET inhibitors in vivo predominantly relies on measuring

the phosphorylation status of the c-MET receptor in tumor tissue. Below are detailed

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.dovepress.com/development-of-antibody-based-c-met-inhibitors-for-targeted-cancer-the-peer-reviewed-fulltext-article-ITT
https://pubmed.ncbi.nlm.nih.gov/39277916/
https://www.dovepress.com/development-of-antibody-based-c-met-inhibitors-for-targeted-cancer-the-peer-reviewed-fulltext-article-ITT
https://pubmed.ncbi.nlm.nih.gov/39277916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337076/
https://jnccn360.org/non-small-cell-lung-cancer/medical-literature/advanced-nsclc-tepotinib-for-met-exon-14-skipping-mutation/
https://www.biospace.com/merck-presents-update-on-tepotinib-in-advanced-lung-cancer-at-asco-2018
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337076/
https://jnccn360.org/non-small-cell-lung-cancer/medical-literature/advanced-nsclc-tepotinib-for-met-exon-14-skipping-mutation/
https://www.biospace.com/merck-presents-update-on-tepotinib-in-advanced-lung-cancer-at-asco-2018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methodologies for two key assays.

Phospho-MET (pMET) Sandwich ELISA for Tumor
Biopsies
This protocol is adapted from established methods for quantifying phosphorylated c-MET in

tumor lysates.

Objective: To quantify the level of phosphorylated c-MET at specific tyrosine residues (e.g.,

Y1234/1235) relative to total c-MET in tumor biopsy samples.

Materials:

Tumor biopsy tissue

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

c-MET capture antibody (specific for an extracellular domain)

Phospho-c-MET detection antibody (specific for pY1234/1235)

Total c-MET detection antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution

96-well ELISA plates

Plate reader

Procedure:

Sample Preparation:
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Excise tumor biopsies and snap-freeze in liquid nitrogen immediately to preserve

phosphorylation status.

Homogenize the frozen tissue in lysis buffer on ice.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine the total protein concentration of the lysate using a BCA assay.

ELISA Protocol:

Coat a 96-well plate with the c-MET capture antibody overnight at 4°C.

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room

temperature.

Add diluted tumor lysates (normalized for total protein concentration) to the wells and

incubate for 2 hours at room temperature.

Wash the plate.

Add either the phospho-c-MET or total c-MET detection antibody to the respective wells

and incubate for 1-2 hours at room temperature.

Wash the plate.

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room

temperature.

Wash the plate.

Add TMB substrate and incubate in the dark until a color change is observed.

Add stop solution to quench the reaction.

Read the absorbance at 450 nm using a plate reader.
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Data Analysis:

Calculate the ratio of the pMET signal to the total MET signal for each sample to normalize

for variations in c-MET expression.

Compare the pMET/total MET ratio between treated and untreated groups to determine

the extent of target inhibition.

Quantitative Immunofluorescence (qIF) for pMET in
Tumor Sections
This protocol provides a method for the in situ visualization and quantification of pMET in

formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Objective: To visualize and quantify the levels and localization of phosphorylated c-MET within

the tumor microenvironment.

Materials:

FFPE tumor tissue sections on slides

Xylene and ethanol series for deparaffinization and rehydration

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

Blocking solution (e.g., 5% normal goat serum in PBS)

Primary antibody against phospho-c-MET (pY1235)

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium

Fluorescence microscope with image analysis software
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Procedure:

Slide Preparation:

Deparaffinize the FFPE sections in xylene and rehydrate through a graded ethanol series

to water.

Perform heat-induced antigen retrieval in antigen retrieval buffer.

Permeabilize the sections with permeabilization buffer.

Immunostaining:

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

Incubate the sections with the primary anti-pMET antibody overnight at 4°C in a humidified

chamber.

Wash the sections with PBS.

Incubate with the fluorescently labeled secondary antibody for 1 hour at room

temperature, protected from light.

Wash the sections with PBS.

Counterstain the nuclei with DAPI.

Imaging and Analysis:

Mount the slides with mounting medium.

Acquire images using a fluorescence microscope.

Use image analysis software to quantify the fluorescence intensity of the pMET signal

within defined tumor regions.

Normalize the pMET intensity to the number of nuclei (DAPI signal) to account for

variations in cell density.
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Visualizing Pathways and Workflows
c-MET Signaling Pathway
The following diagram illustrates the canonical c-MET signaling pathway, which is the target of

JNJ-38877618 and other c-MET inhibitors.

Downstream Signaling
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Caption: The HGF/c-MET signaling cascade and the point of inhibition by JNJ-38877618.
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Experimental Workflow for In Vivo Target Engagement
This diagram outlines the typical workflow for assessing the in vivo target engagement of a c-

MET inhibitor like JNJ-38877618.

Pharmacodynamic Assays
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Click to download full resolution via product page

Caption: A generalized workflow for the in vivo validation of c-MET target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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